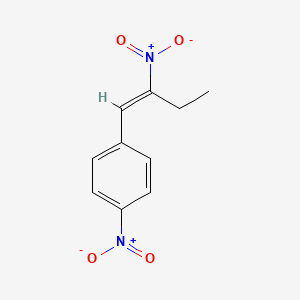

1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

Description

Contextual Significance of Dinitrobenzene Derivatives in Contemporary Organic Synthesis

Dinitrobenzene derivatives are a cornerstone in modern organic synthesis, primarily valued for their electronic properties which facilitate a range of reactions. The presence of two nitro groups significantly deactivates the benzene (B151609) ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmsu.edu This reactivity allows for the displacement of leaving groups on the ring by a variety of nucleophiles, a critical strategy for constructing highly functionalized aromatic systems.

These derivatives serve as pivotal intermediates in the production of dyes, polymers, and pharmaceuticals. nih.gov For example, the reduction of a nitro group to an amine is a fundamental transformation that provides access to anilines, which are precursors to a vast number of compounds, including azo dyes and pharmaceutically active molecules. Furthermore, the strategic placement of nitro groups can direct the regioselectivity of subsequent reactions, offering precise control in multi-step syntheses. youtube.comchemguide.co.uk The Zincke reaction, which utilizes an N-dinitrobenzene (DNB)-substituted pyridinium (B92312) salt, is a classic example of how these derivatives are employed in the synthesis of N-heterocycles. acs.org

Foundational Principles of Nitroalkene Reactivity in Complex Molecular Design

Nitroalkenes, or nitro olefins, are characterized by a carbon-carbon double bond conjugated with a nitro group. wikipedia.org This arrangement makes them highly versatile intermediates in organic synthesis. The powerful electron-withdrawing capacity of the nitro group, through both inductive and resonance effects, polarizes the C=C bond, rendering the β-carbon electrophilic. nih.gov This electronic activation is the foundation of their reactivity.

The primary reactivity modes of nitroalkenes include:

Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a wide range of nucleophiles (carbanions, amines, thiols, etc.) to form new carbon-carbon and carbon-heteroatom bonds. This reaction is a cornerstone of synthetic chemistry for chain extension and functionalization. wikipedia.orgnih.gov

Diels-Alder Reactions: The electron-deficient nature of the double bond makes nitroalkenes excellent dienophiles in [4+2] cycloaddition reactions. wikipedia.orgmdpi.com This allows for the rapid construction of complex cyclic and bicyclic systems with high stereocontrol.

Henry Reaction (Nitroaldol Reaction): While the Henry reaction is primarily a method for synthesizing nitroalkenes (via dehydration of the resulting nitro-alcohol), it underscores the importance of the nitro group in activating adjacent C-H bonds. wikipedia.orgnih.gov

Reduction: The nitro group in these compounds can be reduced to various other functionalities, most commonly a primary amine. wikipedia.org This provides a direct route to valuable amino compounds from a carbon framework assembled using nitroalkene chemistry.

The versatile reactivity of the nitroalkene moiety has established it as a critical tool for synthesizing complex natural products and other elaborate molecular architectures. nih.govacs.org

Research Trajectory and Unaddressed Scientific Inquiries Pertaining to 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene

Despite the rich chemistry of its constituent parts, specific research focused on This compound is notably scarce in publicly available scientific literature. Its chemical properties, as cataloged by suppliers, provide a basic profile for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1212-20-0 |

| Chemical Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.2 g/mol |

| IUPAC Name | 1-nitro-4-[(E)-2-nitrobut-1-enyl]benzene |

| Appearance | Powder |

Data sourced from American Elements. americanelements.com

The synthesis of this compound is not explicitly detailed in dedicated studies. However, a logical synthetic route can be inferred from established methods for similar compounds, such as the synthesis of 1-nitro-4-(2-nitroprop-1-enyl)benzene. nih.govresearchgate.net The most probable method is a Henry (nitroaldol) reaction between 4-nitrobenzaldehyde (B150856) and 1-nitrobutane, followed by dehydration of the intermediate nitro-alcohol. This reaction is typically catalyzed by a base, such as an amine.

Unaddressed Scientific Inquiries:

The lack of focused research on this compound presents several opportunities for investigation:

Detailed Synthetic Optimization: While the synthetic route can be postulated, a thorough investigation into optimal reaction conditions, catalysts, and purification methods is required to establish an efficient and scalable synthesis.

Exploration of Reactivity: The molecule contains two distinct nitro-functionalized moieties: a nitroarene and a nitroalkene. A systematic study of its reactivity is needed. How does the nitro group on the benzene ring influence the reactivity of the nitroalkene, and vice-versa? Investigating its behavior in key reactions like Michael additions, cycloadditions, and reductions could reveal unique synthetic applications.

Polymerization Potential: The presence of a vinyl group suggests potential for polymerization or copolymerization, leading to novel materials with potentially interesting electronic or optical properties derived from the highly polar nitro groups.

Crystallographic and Spectroscopic Characterization: Detailed analysis of its solid-state structure via X-ray crystallography and comprehensive spectroscopic characterization (NMR, IR, UV-Vis) would provide fundamental data about its molecular geometry and electronic structure. While studies exist for the closely related propenyl analogue researchgate.netnih.gov, data for the butenyl derivative is absent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[(E)-2-nitrobut-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOBQJIBZWZLLZ-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 Nitro 4 2 Nitrobut 1 En 1 Yl Benzene and Congeneric Analogues

Strategic Approaches to Aryl Nitroalkene Construction

Mechanistic Considerations and Optimization of Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, particularly for synthesizing α,β-unsaturated compounds like nitroalkenes. wikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, such as a nitroalkane, in the presence of a basic catalyst. wikipedia.orgpurechemistry.org

The mechanism proceeds through three primary steps: purechemistry.orgalfa-chemistry.com

Deprotonation: A base removes a proton from the α-carbon of the nitroalkane, creating a nucleophilic nitronate anion (enolate). The acidity of this proton is enhanced by the electron-withdrawing nitro group. purechemistry.orgalfa-chemistry.com

Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., 4-nitrobenzaldehyde) to form a tetrahedral alkoxide intermediate. alfa-chemistry.com

Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to form the nitroalkene double bond. alfa-chemistry.com

The choice of catalyst and reaction conditions is paramount for optimizing the reaction yield and selectivity. While weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) salts are commonly used to prevent self-condensation of the aldehyde, a variety of other catalytic systems have been explored to enhance efficiency. wikipedia.org

Table 1: Catalysts Employed in Knoevenagel Condensation for Nitroalkene Synthesis

| Catalyst Type | Examples | Typical Conditions | Notes |

|---|---|---|---|

| Organic Bases | Piperidine, Pyridine, L-proline | Ethanol, Room Temperature to Reflux | L-proline has shown high efficiency in ethanol solutions. researchgate.net |

| Lewis Acids | ZnCl₂, CuCl₂, LaCl₃ | Solvent-free | Can promote the reaction under mild conditions. |

| Heterogeneous Catalysts | Zeolites, Hydrotalcite, SeO₂/ZrO₂ | Water or Solvent-free, Room Temp | Offer advantages in catalyst recovery and recycling. organic-chemistry.org |

| Ionic Liquids | [bmim]BF₄ with EDDA | Room Temperature | Can act as both solvent and catalyst, facilitating a green procedure. organic-chemistry.org |

Optimization often involves tuning the solvent, temperature, and catalyst loading. researchgate.net For instance, studies have shown that for the reaction between 4-nitrobenzaldehyde (B150856) and malononitrile, using a selenium-promoted zirconia catalyst under solvent-free conditions or in water provides excellent yields in a short reaction time. Mechanochemical methods, using ball milling, have also been employed for solvent-free Knoevenagel condensations, leading to quantitative conversion and highly crystalline products. beilstein-journals.orgbeilstein-journals.org

Advanced Alkene Cross-Metathesis Protocols for Functionalized Nitroalkenes

Alkene cross-metathesis (CM) has emerged as a powerful tool for the synthesis of functionalized alkenes, including nitroalkenes, that may be difficult to prepare via other methods. nih.govorganic-chemistry.org This reaction involves the transalkylidenation between two different alkenes, catalyzed by transition-metal complexes, most notably ruthenium-based Grubbs catalysts. organic-chemistry.org

The synthesis of a nitroalkene using this method would typically involve reacting a simple, readily available nitroalkene (e.g., 3-nitroprop-1-ene) with a substituted alkene. The success of the reaction depends on the relative reactivities of the two alkene partners and the choice of catalyst. organic-chemistry.org Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their higher activity and broader functional group tolerance. organic-chemistry.orgnih.gov

Research has demonstrated the utility of CM for creating highly functionalized nitroalkenes. For example, 6-nitrohex-1-ene has been shown to undergo efficient cross-metathesis with various substituted alkenes using Grubbs' second-generation catalyst. organic-chemistry.org The selectivity of the reaction can often be predicted based on established models of metathesis reactivity. organic-chemistry.org Furthermore, specialized ruthenium catalysts bearing electron-withdrawing groups (EWGs) on the chelating benzylidene ligand have been developed to provide a highly tunable and active platform for challenging metathesis reactions. nih.govsemanticscholar.org These advanced catalysts can lead to improved yields and stereoselectivity. nih.govnih.gov

Table 2: Representative Ruthenium Catalysts for Alkene Cross-Metathesis

| Catalyst | Generation/Type | Key Features |

|---|---|---|

| Grubbs Catalyst, 1st Gen | First | Good activity for terminal alkenes. |

| Grubbs Catalyst, 2nd Gen | Second (Unsaturated NHC) | Higher activity, better thermal stability, broader substrate scope. rsc.org |

| Hoveyda-Grubbs Catalyst, 2nd Gen | Second (Saturated NHC, Phosphine-free) | Widespread use, enables selective CM reactions. rsc.org |

| EWG-Activated Catalysts (e.g., Umicore M71 SIMes) | Specialized | Superior activity for hindered substrates, impressive yields. nih.gov |

The resulting nitroalkenes from CM are valuable precursors for various heterocyclic compounds, expanding the synthetic utility of this methodology. nih.govorganic-chemistry.org

Regio- and Chemoselective Nitration of Aromatic Precursors for Dinitrobenzene Derivatives

The synthesis of 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene necessitates a precursor such as 1,4-dinitrobenzene or a related derivative. The preparation of such molecules relies on the principles of electrophilic aromatic substitution, specifically nitration. The regiochemical outcome of nitrating a substituted benzene (B151609) ring is governed by the electronic properties of the substituent already present. wikipedia.org

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orgmasterorganicchemistry.com

Activating groups donate electron density to the ring, making it more nucleophilic and more reactive than benzene. They are typically ortho-, para-directors. wikipedia.orgleah4sci.com

Deactivating groups withdraw electron density from the ring, making it less reactive. Most deactivating groups are meta-directors. wikipedia.orgorganicchemistrytutor.com

The nitro group (-NO₂) is a powerful deactivating, meta-directing group. organicchemistrytutor.comchemguide.co.uk Therefore, the direct nitration of nitrobenzene to produce 1,4-dinitrobenzene is inefficient. The reaction overwhelmingly yields the meta-isomer, 1,3-dinitrobenzene (up to 93%), with only small amounts of the ortho- (6%) and para- (1%) isomers being formed. chemicalbook.comscribd.com

To achieve the desired para-substitution pattern, multi-step strategies are often required. One common approach involves starting with a precursor that has an ortho-, para-directing group, performing the nitration, and then converting that directing group into a nitro group or another desired functionality. For example, one could start with aniline, protect the amino group, nitrate the ring (which will occur at the para position), and then convert the protected amino group into a nitro group. youtube.com Another strategy involves temporarily blocking the more reactive para position to force substitution at another site. youtube.com

Directed Regioselective and Stereoselective Synthesis of this compound Isomers

Beyond the construction of the basic framework, the synthesis of a specific isomer of this compound requires precise control over the geometry of the double bond and the substitution pattern on the aromatic ring.

Control of Geometric Isomerism (E/Z) in Nitroalkene Formation

The Knoevenagel condensation can often produce a mixture of (E) and (Z) geometric isomers. However, methods have been developed to control the stereochemical outcome with high selectivity. organic-chemistry.orgacs.org The choice of solvent and reaction temperature can be a decisive factor.

A notable study demonstrated a highly stereoselective one-pot synthesis of either (E)- or (Z)-nitroalkenes from the condensation of aliphatic aldehydes and nitroalkanes using piperidine as a catalyst. organic-chemistry.orgacs.org The key findings were:

For (E)-nitroalkenes: Performing the reaction in toluene (B28343) at reflux temperature resulted in high selectivity for the E isomer. organic-chemistry.org

For (Z)-nitroalkenes: Carrying out the reaction in dichloromethane at room temperature selectively yielded the Z isomer. organic-chemistry.org

The presence of 4 Å molecular sieves was found to be crucial for achieving high stereoselectivity, particularly for the Z isomer. organic-chemistry.orgacs.org Without them, a mixture of E/Z isomers is typically formed. acs.org The proposed mechanism suggests that the Z-selective pathway may involve the formation of an imine followed by a nucleophilic attack, while the E-isomer is formed through a standard Henry reaction (aldol addition) followed by elimination. organic-chemistry.org This methodology provides a direct and scalable route to nitroalkenes with complete stereochemical control. organic-chemistry.org

Table 3: Conditions for Stereoselective Synthesis of Nitroalkenes

| Desired Isomer | Catalyst | Solvent | Temperature | Additive |

|---|---|---|---|---|

| (E)-isomer | Piperidine | Toluene | Reflux | 4 Å Molecular Sieves |

| (Z)-isomer | Piperidine | Dichloromethane | Room Temperature | 4 Å Molecular Sieves |

Strategies for Ortho-, Meta-, and Para-Nitration Directivity in Aryl Systems

Achieving the para-relationship between the two nitro-containing groups in this compound is a challenge of regioselectivity in electrophilic aromatic substitution. The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate (the sigma complex or arenium ion) that forms during the reaction. masterorganicchemistry.comchemistrysteps.com

Ortho- and Para-Directors: These groups (e.g., -OH, -OR, -NH₂, -R, Halogens) can stabilize the carbocation intermediate through resonance or inductive effects when the electrophile adds to the ortho or para positions. wikipedia.orgleah4sci.com For substituents with lone pairs, a key resonance structure places the positive charge on the carbon bearing the substituent, allowing for direct delocalization of the lone pair into the ring, which is a very stabilizing interaction. masterorganicchemistry.com

Meta-Directors: These groups (e.g., -NO₂, -CN, -C(O)R, -SO₃H, -NR₃⁺) are electron-withdrawing and destabilize the carbocation intermediate. masterorganicchemistry.com The ortho and para intermediates are particularly destabilized because one resonance structure places the positive charge on the carbon directly attached to the electron-withdrawing group. chemistrysteps.com The meta intermediate avoids this unfavorable arrangement, making it the least destabilized and therefore the major pathway. libretexts.org

Table 4: Directing Effects of Common Substituents in Electrophilic Aromatic Nitration

| Substituent Group | Type | Directing Effect | Reactivity Effect |

|---|---|---|---|

| -OH, -NH₂, -OR | Electron Donating (Resonance) | Ortho, Para | Strongly Activating |

| -CH₃, -R | Electron Donating (Inductive) | Ortho, Para | Weakly Activating |

| -F, -Cl, -Br, -I | Electron Withdrawing (Inductive), Electron Donating (Resonance) | Ortho, Para | Weakly Deactivating |

| -C(O)H, -C(O)R | Electron Withdrawing | Meta | Moderately Deactivating |

To synthesize the required 4-nitrobenzaldehyde precursor, one would typically start with a compound bearing an ortho-, para-director at the 1-position, perform the nitration to install a nitro group at the 4-position, and then convert the initial directing group into an aldehyde. For instance, the nitration of toluene yields primarily p-nitrotoluene, which can then be oxidized to 4-nitrobenzaldehyde.

Exploration of Catalytic Systems in the Preparation of this compound Scaffolds

The preparation of this compound and related scaffolds, originating from the condensation of 4-nitrobenzaldehyde and a corresponding nitroalkane (in this case, 1-nitropropane), is highly dependent on the employed catalytic system. Research has moved beyond simple base catalysis to explore more sophisticated and efficient catalysts, including transition metal complexes and organocatalysts, to improve reaction rates, yields, and stereoselectivity.

Transition metal catalysis plays a pivotal role in the Henry reaction. wikipedia.org Complexes involving metals such as copper, zinc, cobalt, and magnesium have been investigated for their ability to catalyze the nitroaldol reaction. wikipedia.org These metal catalysts function by coordinating with both the nitroalkane and the aldehyde, thereby facilitating the reaction in a controlled manner. For instance, copper(II) acetate in complex with chiral ligands like bis(oxazoline) has been shown to be an effective catalyst for enantioselective Henry reactions. organic-chemistry.org

A specific study optimized the catalytic conditions for the reaction of 4-nitrobenzaldehyde with nitromethane (B149229), a close analogue to the synthesis of the title compound's precursor. This research found that a catalyst system comprising 5 mol% of the ligand H22 (1,6-bis(3-ethoxy-2-hydroxyphenyl)-(3S,4S)-(-)-diphenyl-2,5-diazahexane) and 10 mol% of Copper(I) iodide in THF at room temperature (295 K) for 2 hours resulted in a 99% yield of the corresponding β-nitro alcohol with a high enantiomeric excess of 90-92%. rsc.org These conditions proved effective for aromatic aldehydes that contain electron-withdrawing groups, such as the nitro group present in 4-nitrobenzaldehyde. rsc.org

| Catalyst Component | Loading (mol%) | Solvent | Temperature (K) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| H₂2 / CuI | 5 / 10 | THF | 295 | 2 | 99 | 90-92 |

Organocatalysis has also emerged as a powerful tool in the synthesis of nitroalkene scaffolds. Chiral primary or secondary amines, often used in conjunction with a thiourea (B124793) or squaramide moiety, have been demonstrated to be effective in catalyzing asymmetric additions to nitroalkenes. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemical outcome of the reaction.

Furthermore, cooperative catalytic systems have been developed to enhance the synthesis of β-nitrostyrenes. One such system utilizes sulfated zirconia in combination with a secondary amine like piperidine or pyrrolidine. researchgate.net This dual-catalyst approach has been shown to be efficient for the condensation of various aldehydes with nitromethane under mild conditions. The solid acid catalyst (sulfated zirconia) and the amine base work in concert to facilitate the reaction. researchgate.net

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Transition Metal Complexes | Copper(I) and Copper(II) salts with chiral ligands (e.g., bis(oxazoline)), Zinc complexes | Effective for achieving high yields and enantioselectivity, particularly with electron-poor aromatic aldehydes. wikipedia.orgorganic-chemistry.orgrsc.org |

| Organocatalysts | Chiral primary/secondary amines, Thioureas, Squaramides, Cinchona alkaloids | Metal-free approach, often providing high stereocontrol in asymmetric synthesis. mdpi.com |

| Cooperative Systems | Sulfated Zirconia with secondary amines (e.g., piperidine) | Combines solid acid and base catalysis for efficient condensation under mild conditions. researchgate.net |

The exploration of these diverse catalytic systems is crucial for the development of efficient, selective, and sustainable methods for the synthesis of this compound and its structurally related analogues. The choice of catalyst can be tailored to achieve desired outcomes, such as high yields or specific stereoisomers, making these methodologies highly valuable in the field of organic synthesis.

Elucidating Reaction Chemistry and Mechanistic Pathways of 1 Nitro 4 2 Nitrobut 1 En 1 Yl Benzene

Intrinsic Reactivity of the Nitroalkene Moiety

The nitroalkene portion of the molecule, specifically the α,β-unsaturated nitro system, is a potent electrophile. The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to attack by nucleophiles. This electronic feature is the primary driver for the reactions discussed below.

The conjugate or Michael addition is a cornerstone of nitroalkene chemistry. msu.edu The electron-deficient β-carbon of the nitroalkene system readily accepts a wide array of nucleophiles, forming a new carbon-carbon or carbon-heteroatom bond. This reaction is a versatile tool for constructing complex molecular architectures. organic-chemistry.org

The scope of nucleophiles for this transformation is broad, encompassing soft carbon nucleophiles like 1,3-dicarbonyl compounds (e.g., malonates, β-ketoesters), enamines, and nitroalkanes, as well as various heteroatom nucleophiles. msu.eduorganic-chemistry.org The reaction of 1,3-dicarbonyl compounds with β-nitrostyrenes, a close analogue of the target molecule, has been extensively studied, often employing organocatalysts to achieve high yields and enantioselectivities. organic-chemistry.orgrsc.org For instance, bifunctional catalysts bearing both a thiourea (B124793) moiety (as a hydrogen-bond donor to activate the nitroalkene) and an amino group (as a Brønsted base to generate the nucleophile) have proven highly effective. msu.eduorganic-chemistry.org

A significant challenge and limitation in the Michael addition of nitroalkanes is the potential for oligomerization. msu.edu The nitronate anion formed after the initial addition can itself act as a nucleophile, leading to subsequent additions to other nitroalkene molecules. msu.edu Careful selection of catalysts and reaction conditions is crucial to suppress these side reactions. msu.edu Recent research has shown that simple, non-chiral thioureas can accelerate the desired 1,3-dinitro compound formation while minimizing polymer formation. msu.edu

Table 1: Representative Catalysts for Michael Addition to Nitroalkenes

| Catalyst Type | Example Catalyst | Nucleophile | Key Features |

| Bifunctional Thiourea | Takemoto Catalyst | 1,3-Dicarbonyls | High efficiency and enantioselectivity. |

| Chiral Squaramide | (-)-Cinchonine modified squaramide | 1,3-Dicarbonyls | Effective at low catalyst loadings (as low as 0.1 mol%). organic-chemistry.org |

| Chiral Guanidine | Axially Chiral Guanidine | 1,3-Dicarbonyls | Extremely high catalytic activity. organic-chemistry.org |

| Metal Complex | Ni(II)-(bis)diamine | Malonates, β-ketoesters | Highly enantioselective for nitroalkenes with aromatic residues. organic-chemistry.org |

| Bifunctional DMAP-Thiourea | (R)-DMAP-Thiourea Hybrid | Nitroalkanes | Excellent asymmetric induction (91-95% ee); suppresses oligomerization. msu.edu |

The polarized double bond of the nitroalkene moiety makes it an excellent participant in various pericyclic and cycloaddition reactions. As a potent dienophile, it can readily undergo [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction. These reactions provide a direct pathway to six-membered rings containing a nitro group, which are valuable synthetic intermediates. researchgate.netresearchgate.net

In addition to acting as a dienophile, the nitroalkene can participate in [3+2] dipolar cycloadditions with various 1,3-dipoles, such as nitrile oxides and azides. These reactions are a powerful method for the synthesis of five-membered heterocyclic rings. The regioselectivity of these cycloadditions is governed by the electronic properties of both the nitroalkene and the dipole.

Computational studies on conjugated nitroalkenes have also explored competition between different cycloaddition pathways, such as [2+1] and [4+1] reactions with carbenes. scispace.com These studies indicate that the reaction mechanism (whether polar or non-polar) and the kinetic favorability of a particular pathway depend heavily on the substitution pattern of the nitroalkene. scispace.com For 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene, the conjugated system is expected to favor concerted [4+2] or stepwise polar cycloaddition mechanisms, leading to a variety of carbo- and heterocyclic products. researchgate.netscispace.com

The reduction of this compound presents a significant challenge in chemoselectivity due to the presence of three reducible functional groups: two aromatic nitro groups and the nitroalkene system (which includes a C=C double bond and an aliphatic nitro group). The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. scispace.com

Several reduction pathways are possible:

Selective Reduction of the Alkene: Catalytic hydrogenation using specific catalysts like palladium on carbon (Pd/C) can sometimes selectively reduce the carbon-carbon double bond without affecting the nitro groups, particularly under mild conditions.

Selective Reduction of the Aliphatic Nitro Group: Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are commonly used for the reduction of nitro groups to amines. Achieving selectivity for the aliphatic nitro group over the aromatic ones can be challenging but may be possible by tuning the reaction conditions.

Selective Reduction of Aromatic Nitro Groups: The Zinin reduction, using reagents like sodium sulfide (B99878) or polysulfides (Na₂Sₓ), is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound. scispace.comstackexchange.com Steric hindrance often plays a key role in determining which group is reduced. stackexchange.com

Complete Reduction: Strong reducing agents, such as catalytic hydrogenation under high pressure and temperature or the use of powerful metal hydrides, can lead to the reduction of all nitro groups and the olefinic bond, yielding the corresponding diaminoalkylbenzene.

Table 2: Common Reagents for Nitro Group and Alkene Reduction

| Reagent/System | Primary Transformation | Typical Selectivity/Notes |

| H₂, Pd/C (mild conditions) | Alkene Hydrogenation | Can often selectively reduce the C=C bond. |

| Sn/HCl, Fe/HCl | Nitro Group → Amine | Powerful, often non-selective reduction of all nitro groups. scispace.com |

| NaBH₄, Pd/C | Nitro Group → Amine | A common method for reducing nitro groups. scispace.com |

| Zn/NH₄Cl | Nitro Group → Hydroxylamine/Amine | Can offer different selectivity compared to acidic metal reductions. scispace.com |

| Na₂Sₓ (Zinin Reduction) | Aromatic Nitro Group → Amine | Often selective for one nitro group in polynitroarenes. scispace.comstackexchange.com |

Reactivity Profile of the Dinitrobenzene Aromatic Core

The aromatic ring of this compound is profoundly influenced by the attached substituents. The two powerful electron-withdrawing nitro groups and the nitrovinyl group deactivate the ring towards electrophilic attack and simultaneously activate it towards nucleophilic attack.

The presence of a nitro group strongly activates the ortho and para positions of an aromatic ring to nucleophilic attack. numberanalytics.comnih.govyoutube.com In this compound, the nitro group at the 1-position activates the 2- and 6-positions, while the entire (2-nitrobut-1-en-1-yl)benzene substituent at the 4-position also contributes to the electron deficiency of the ring.

The mechanism for SNAr involves a two-step addition-elimination process. nih.gov A nucleophile attacks an activated carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com This adduct is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups. numberanalytics.comnih.gov In a subsequent step, a leaving group (typically a halide, though in some cases hydrogen can be displaced) is eliminated, restoring the aromaticity and yielding the substituted product.

Given the structure, the most likely positions for SNAr on the aromatic core would be those ortho to the existing nitro group, provided a suitable leaving group is present in a derivatized analogue. The addition of a nucleophile is generally the rate-limiting step of the reaction. nih.gov

The aromatic ring in the parent compound is extremely deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing and deactivating effects of the nitro groups and the nitrovinyl substituent. libretexts.orglibretexts.orgtestbook.com These groups withdraw electron density from the ring through both inductive and resonance effects, making it highly electron-poor and thus unattractive to electrophiles. testbook.comyoutube.com

Any attempt at electrophilic substitution, such as nitration or halogenation, would require exceptionally harsh reaction conditions. libretexts.org The existing substituents are strongly meta-directing. libretexts.orgchemguide.co.uk The nitro group deactivates the ortho and para positions through resonance, leaving the meta position as the least deactivated site for electrophilic attack. testbook.comyoutube.com Therefore, in a derivatized analogue where substitution is forced to occur, the incoming electrophile would be directed to the positions meta to the existing nitro and nitrovinyl groups (the 3- and 5-positions).

The rate of such a reaction would be significantly slower than that of benzene (B151609) itself. libretexts.org The intermediate carbocation (sigma complex) formed during the reaction would be destabilized by the adjacent electron-withdrawing groups, further impeding the substitution process. youtube.com

Cascade, Domino, and Tandem Reaction Sequences Involving this compound

A cascade reaction, also referred to as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the preceding step. wikipedia.org These sequences are of high value in synthetic chemistry as they allow for the construction of complex molecules from simple precursors in a single operation, thereby enhancing efficiency and atom economy.

The structure of this compound, featuring two nitro groups, presents a unique platform for initiating cascade reactions. The β-nitroalkene moiety is a potent Michael acceptor, readily undergoing conjugate addition by a variety of nucleophiles. This initial Michael addition is a key step that can trigger a cascade of subsequent intramolecular reactions.

A plausible and widely documented cascade sequence for compounds structurally similar to this compound is the tandem Michael-Henry reaction. nih.gov In this sequence, a nucleophile first adds to the β-carbon of the nitroalkene system. The resulting nitronate intermediate then acts as a nucleophile in an intramolecular Henry reaction (nitro-aldol reaction), attacking a suitably positioned electrophile within the same molecule. For instance, if the initial nucleophile also contains an aldehyde or ketone functionality, a cyclic product can be formed.

Consider the hypothetical reaction of this compound with a bifunctional nucleophile such as a β-ketoester. The initial Michael addition of the enolate of the β-ketoester to the dinitrostyrene system would generate a nitronate intermediate. This intermediate could then undergo an intramolecular Henry reaction, where the nitronate attacks the ketone carbonyl, leading to the formation of a highly functionalized cyclic system.

Another potential cascade pathway involves cycloaddition reactions. Conjugated nitroalkenes can participate as dipolarophiles in [3+2] cycloadditions with various 1,3-dipoles. nih.govnih.gov For this compound, a [3+2] cycloaddition across the activated double bond could be followed by transformations of the nitro groups, leading to complex heterocyclic scaffolds.

The following table outlines potential cascade reactions involving this compound based on the reactivity of analogous nitroalkenes.

| Initiating Reaction | Nucleophile/Reagent | Subsequent Reaction(s) | Potential Product Class |

| Michael Addition | β-Dicarbonyl compounds | Intramolecular Henry Reaction | Functionalized Carbocycles |

| Michael Addition | Enamines | Intramolecular Cyclization | Substituted Piperidines |

| [3+2] Cycloaddition | Nitrile Oxides | Rearrangement/Reduction | Complex Isoxazolines |

| Michael Addition | Thiols | Intramolecular Aldol Reaction | Sulfur-containing Heterocycles |

It is important to note that while these reaction pathways are well-established for a range of nitroalkenes, specific experimental validation for this compound is not extensively reported in the literature. However, the fundamental reactivity principles of conjugated nitroalkenes strongly suggest its aptitude for participating in such elegant and efficient cascade transformations.

Computational and Experimental Analysis of Substituent Effects on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the electronic properties of its substituents. The presence of two strongly electron-withdrawing nitro groups has a profound impact on the reactivity of the molecule.

Computational Analysis:

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms and substituent effects. nih.govnih.gov For conjugated nitroalkenes, DFT studies have elucidated the polar nature of cycloaddition reactions, proceeding through asynchronous transition states rather than stepwise mechanisms involving zwitterionic intermediates. nih.gov The global electrophilicity index (ω) is a key descriptor derived from DFT calculations that quantifies the electrophilic character of a molecule. Conjugated nitroalkenes generally possess high electrophilicity indices, indicating their high reactivity towards nucleophiles.

Computational studies on related systems have shown that the energy barrier for the initial Michael addition is lowered by electron-withdrawing substituents on the aromatic ring. This is attributed to the stabilization of the negative charge that develops on the α-carbon in the transition state and the subsequent nitronate intermediate.

Experimental Analysis:

Experimental kinetic studies on the Michael addition of nucleophiles to substituted β-nitrostyrenes provide valuable quantitative data on substituent effects. The rates of these reactions are often correlated with Hammett substituent constants (σ). Electron-withdrawing groups lead to positive Hammett ρ values, indicating that the reaction is accelerated by substituents that can stabilize the developing negative charge.

| Substituent on Benzene Ring | Hammett Constant (σp) | Hypothetical Relative Rate (krel) |

| -OCH3 | -0.27 | 0.1 |

| -CH3 | -0.17 | 0.3 |

| -H | 0.00 | 1 |

| -Cl | 0.23 | 5 |

| -CN | 0.66 | 50 |

| -NO2 | 0.78 | 100 |

This trend clearly demonstrates the significant rate enhancement provided by electron-withdrawing groups. For this compound, the nitro group on the benzene ring already places it at the higher end of this reactivity scale. The additional nitro group on the double bond further enhances the electrophilicity of the β-carbon, leading to a much faster reaction rate compared to 4-nitrostyrene.

Thermodynamically, the addition of a nucleophile to the conjugated system is generally an exothermic process. The stability of the resulting adduct is influenced by the substituents. The electron-withdrawing nitro groups stabilize the negative charge in the intermediate nitronate, making the initial addition step more thermodynamically favorable.

Theoretical and Computational Chemistry Investigations of 1 Nitro 4 2 Nitrobut 1 En 1 Yl Benzene

Quantum Mechanical Characterization of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene is significantly influenced by the presence of two nitro groups, which are strong electron-withdrawing groups. These groups delocalize the π-electron density of the benzene (B151609) ring and the butenyl side chain, which in turn governs the molecule's reactivity. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics.

A key aspect of the electronic structure is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org

For conjugated nitroalkenes, the nitro group strongly influences the electronic properties of the conjugated π-bond system. mdpi.com In molecules like this compound, the LUMO is expected to be localized over the nitrovinyl moiety, making this part of the molecule highly electrophilic and susceptible to nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the benzene ring.

Table 1: Representative Frontier Molecular Orbital Energies of Related Nitroaromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene | -7.07 | -0.46 | 6.61 |

| p-Nitrotoluene | -6.89 | -0.51 | 6.38 |

| 2,4-Dinitrotoluene | -7.63 | -1.54 | 6.09 |

Note: These values are illustrative and obtained from computational studies on related molecules. The exact values for this compound would require specific calculations.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. This involves identifying stationary points, such as reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides critical information about the kinetic feasibility of a reaction pathway.

For a molecule like this compound, which contains a reactive nitroalkene moiety, various reactions such as cycloadditions, Michael additions, and rearrangements are possible. DFT calculations can be employed to model these transformations. For instance, in a cycloaddition reaction, computational methods can determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states.

A computational study on the cascade cycloaddition/rearrangement/elimination processes of a related conjugated nitroalkene highlighted the power of DFT in understanding complex reaction mechanisms. mdpi.com The study was able to identify the transition states for each step of the reaction, and Intrinsic Reaction Coordinate (IRC) calculations confirmed that these transition states connect the reactants and products as expected. mdpi.com Such analyses provide a deep understanding of the factors controlling the reaction pathway.

Predictive Modeling for Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products, and predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is a central challenge in organic synthesis. Computational modeling has emerged as a powerful predictive tool in this regard. By calculating the activation energies of the transition states leading to different products, the preferred reaction pathway and, consequently, the major product can be predicted.

In the case of this compound, the addition of a nucleophile to the activated double bond can lead to different regioisomers. The electrophilicity of the carbon atoms in the double bond can be quantified using computational methods, which helps in predicting the site of nucleophilic attack. For conjugated nitroalkenes, the position beta to the nitro group is generally the most electrophilic and thus the preferred site for nucleophilic addition. mdpi.com

Furthermore, if new stereocenters are formed during a reaction, computational methods can predict the stereochemical outcome. By comparing the energies of the diastereomeric transition states, the stereoselectivity of the reaction can be determined. For cycloaddition reactions involving conjugated nitroalkenes, the formation of cis- and trans-cycloadducts is possible, and the relative stability of the corresponding transition states will dictate the stereochemical preference. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing Architectures for 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene and Related Analogues

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials.

A crystallographic study of 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene, a close analogue of the title compound, reveals important details about its solid-state structure. nih.gov The asymmetric unit of this compound contains two crystallographically independent molecules, both of which have an E configuration around the C=C double bond. nih.gov

Table 2: Crystallographic Data for 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.033 (3) |

| b (Å) | 15.399 (4) |

| c (Å) | 10.457 (3) |

| β (°) | 98.457 (5) |

| Volume (ų) | 1916.1 (9) |

| Z | 8 |

Data obtained from the crystallographic study of 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene. nih.gov

Strategic Applications in Advanced Organic Synthesis and Methodological Innovation

Utilization as a Versatile Synthon for Nitrogen-Containing Heterocycles

The electrophilic nature of the double bond in 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene, combined with the synthetic versatility of the nitro groups, makes it an exemplary precursor for a wide array of nitrogen-containing heterocycles. The nitroalkene moiety can participate in various cycloaddition, conjugate addition, and tandem reaction sequences to furnish important heterocyclic scaffolds.

Pyrroles: Substituted pyrroles can be synthesized from nitroalkenes via the Barton-Zard synthesis. researchgate.net This method involves the reaction of a nitroalkene with an isocyanoacetate in the presence of a base. The sequence proceeds through a 1,4-conjugate addition, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to yield the aromatic pyrrole (B145914) ring. researchgate.net The structure of this compound makes it a suitable substrate for this transformation, allowing for the synthesis of highly functionalized pyrroles. Another prominent route is the multicomponent synthesis involving the reaction of β-nitrostyrenes, amines, and 1,3-dicarbonyl compounds. researchgate.net

Pyrazoles: Pyrazoles can be accessed through the [3+2] cycloaddition reaction of a 1,3-dipole with the activated alkene of a nitro-substituted styrene. A transition-metal-free [3+2] cycloaddition between diazo compounds and nitroolefins provides a direct route to multisubstituted pyrazoles. semanticscholar.org This approach leverages the electron-deficient nature of the double bond in compounds like this compound to react readily with the nucleophilic diazo species.

Indoles: The synthesis of indoles from nitro-containing precursors is well-established through several named reactions. The Bartoli indole (B1671886) synthesis, for instance, utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. acs.org While this specific methodology relies on a nitro group directly on the arene undergoing cyclization, other strategies involve the reductive cyclization of nitro compounds. mdpi.com For example, a cobalt-rhodium heterobimetallic nanoparticle system can catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles. nih.gov The nitro groups on this compound can be reduced to amines, which can then be used in subsequent cyclization steps to form indole rings.

Isoxazolines: Isoxazolines are readily prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. nih.gov The electron-deficient double bond of this compound makes it an excellent dipolarophile for this reaction. An alternative and conceptually different approach involves a [4+1] annulation strategy. In this method, N,N-bis(siloxy)enamines, derived from aliphatic nitro compounds, react with α-keto-stabilized sulfur ylides to assemble the isoxazoline (B3343090) ring. researchgate.netrsc.org

Piperidines: The construction of the piperidine (B6355638) core can be achieved through reactions that leverage the Michael acceptor capability of nitroalkenes. A key strategy is the asymmetric nitro-Mannich reaction followed by a reduction/cyclization cascade. nih.govnih.gov Furthermore, multicomponent reactions provide a powerful tool for synthesizing highly substituted piperidines in a single step. One such approach involves the reaction of β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate, which proceeds through a Michael addition/nitro-Mannich/lactamization sequence. researchgate.net

Table 1: Synthetic Routes to N-Heterocycles Utilizing Nitroalkene Precursors

| Heterocycle | Key Synthetic Strategy | Role of Nitroalkene |

|---|---|---|

| Pyrrole | Barton-Zard Synthesis | Michael acceptor for isocyanoacetate. |

| Pyrazole | [3+2] Cycloaddition | Dipolarophile for diazo compounds. |

| Indole | Reductive Cyclization | Precursor to an amino group for cyclization. |

| Isoxazoline | 1,3-Dipolar Cycloaddition | Dipolarophile for nitrile oxides. |

| Piperidine | Multicomponent Reaction | Michael acceptor and electrophile. |

Role in the Convergent Synthesis of Carbocyclic Ring Systems

The high reactivity of nitroalkenes like this compound makes them valuable partners in the convergent synthesis of carbocyclic rings. These reactions often proceed with high regio- and stereoselectivity. The electron-withdrawing nitro group activates the double bond for a variety of transformations that form new carbon-carbon bonds, which are fundamental to the assembly of cyclic systems. researchgate.net

Key strategies for carbocycle synthesis using nitroalkenes include:

Michael Addition-Initiated Ring Closure: As a potent Michael acceptor, this compound can react with a wide range of carbon nucleophiles. When the nucleophile contains a second reactive site, a subsequent intramolecular reaction can lead to the formation of a carbocyclic ring. This cascade process is a powerful tool for constructing functionalized cyclic systems in a single operation.

Diels-Alder Reactions: The electron-deficient double bond of this compound allows it to act as an efficient dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This reaction provides a direct and stereocontrolled route to six-membered carbocyclic rings. The nitro group in the resulting cycloadduct serves as a versatile functional handle for further synthetic manipulations.

[3+2] Cycloadditions: Nitroalkenes can react with three-carbon synthons, such as trimethylenemethane precursors, in formal [3+2] cycloaddition reactions to yield five-membered carbocycles.

Domino Reactions: The reactivity of the nitroalkene moiety can be harnessed in domino or cascade sequences, where a single event triggers a series of bond-forming reactions to rapidly build molecular complexity and construct intricate carbocyclic frameworks. researchgate.net

Catalyst Development for Highly Enantioselective and Diastereoselective Transformations of Nitroalkene Substrates

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of therapeutics. Nitroalkenes are benchmark substrates for testing the efficacy of new asymmetric catalysts due to their rigid structure and the strong activating nature of the nitro group. The development of catalysts that can achieve high levels of stereocontrol in reactions involving substrates like this compound is an area of intense research.

A significant challenge in asymmetric catalysis has been the "selectivity-generality paradox," where catalysts are often highly selective for a narrow range of substrates. mdpi.com Recent research has focused on "generality-driven catalyst development" to overcome this limitation. mdpi.comresearchgate.net A notable advancement is the development of a novel bis(amidine) (AmA) organocatalyst, AmA 7·HNTf₂ , by the Johnston group. researchgate.net This catalyst has demonstrated remarkable success in the enantioselective reduction of a broad scope of β,β-disubstituted nitroalkenes, a transformation that previously required a combination of several different catalysts. mdpi.comresearchgate.net

The catalyst provides access to enantioenriched β-chiral nitroalkanes, which are valuable precursors for noncanonical amino acids and peptidomimetics. researchgate.net The system's effectiveness across diverse β-aryl, β-alkyl, and heteroaryl nitroalkenes highlights its superior generality and selectivity. researchgate.net The data below illustrates the performance of this catalyst with various β-aryl nitroalkene substrates, which serve as structural analogs for this compound.

Table 2: Enantioselective Reduction of β-Aryl Nitroalkenes using AmA 7·HNTf₂ Catalyst

| Substrate (β-Aryl Group) | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 95 | 95 |

| 4-Methylphenyl | 95 | 96 |

| 4-Methoxyphenyl | 94 | 95 |

| 4-Chlorophenyl | 95 | 95 |

| 4-Bromophenyl | 95 | 95 |

| 3-Methoxyphenyl | 95 | 95 |

| 2-Thienyl | 94 | 93 |

| 1-Naphthyl | 93 | 94 |

Data sourced from research by Deng et al. (2024). The reaction was performed using the specified nitroalkene, 10 mol% of AmA 7·HNTf₂ catalyst, and Hantzsch ester as the reductant in toluene (B28343) at 0 °C. researchgate.net

Integration into Multicomponent Reaction Sequences and Flow Chemistry Systems

Modern synthetic chemistry emphasizes efficiency, atom economy, and safety, principles embodied by multicomponent reactions (MCRs) and continuous flow chemistry. The high reactivity of this compound makes it an ideal component for integration into these advanced synthetic platforms.

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a complex product, incorporating atoms from all starting materials. rsc.org Nitroalkenes are frequently used in MCRs due to their ability to act as Michael acceptors and trigger cascade sequences. rsc.org A prominent example is the synthesis of highly functionalized piperidines through a pseudo five-component reaction involving substituted β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium acetate. researchgate.net This reaction proceeds through a cascade of Michael addition, nitro-Mannich reaction, and lactamization, demonstrating the power of MCRs to rapidly generate molecular diversity from simple precursors. researchgate.net The use of β-nitrostyrene in MCRs for the synthesis of pyrrole derivatives has also been extensively reviewed. researchgate.net

Flow Chemistry Systems: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. europa.eu The often exothermic and hazardous nature of reactions involving nitro compounds makes them prime candidates for flow synthesis. europa.eu A two-step continuous-flow protocol using heterogeneous catalysts has been developed for the synthesis and subsequent reaction of β-nitrostyrenes. acs.orgrsc.org In the first step, an aromatic aldehyde is passed through a column containing an amino-functionalized silica (B1680970) gel catalyst with nitromethane (B149229) to continuously produce the β-nitrostyrene. acs.org The output stream is then directly channeled into a second reactor column containing another catalyst to perform a subsequent transformation, such as a conjugate addition or a cycloaddition, without isolating the nitroalkene intermediate. acs.orgrsc.org This integration streamlines the synthetic process, minimizes handling of potentially hazardous intermediates, and allows for automated production.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Nitro 4 2 Nitrobut 1 En 1 Yl Benzene

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For nitrostyrene (B7858105) derivatives, this technique provides unequivocal evidence of molecular conformation, stereochemistry, and intermolecular interactions that govern the crystal packing.

Detailed crystallographic studies on the analogous compound, 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene, reveal critical structural features that are directly relevant to the title compound. The analysis shows that the asymmetric unit contains two crystallographically independent molecules, both of which adopt an E (trans) configuration about the C=C double bond. nih.govnih.gov This configuration is a common and stabilizing feature in β-nitrostyrenes, arising from the minimization of steric hindrance and maximization of electronic conjugation. uc.pt

The crystal structure is stabilized by a network of intermolecular forces. Molecules are organized into columns along the c-axis through π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov The centroid-to-centroid distances for these interactions have been measured at 3.695 Å and 3.804 Å. nih.govnih.gov These columns are further interconnected into a robust three-dimensional network by C-H···O hydrogen bonds, highlighting the role of the nitro groups in directing the crystal packing arrangement. nih.govnih.gov

Table 1: Crystallographic Data for the Analog 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂O₄ |

| Formula Weight | 208.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.3621 (11) |

| b (Å) | 9.7648 (7) |

| c (Å) | 14.8835 (11) |

| β (°) | 91.290 (2) |

| Volume (ų) | 1941.5 (3) |

| Z | 8 |

Data sourced from Acta Crystallographica Section E. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information on the chemical environment of each nucleus, allowing for the confirmation of connectivity and stereochemistry. While specific spectra for 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene are not available, the expected chemical shifts and coupling constants can be predicted based on the analysis of related β-nitrostyrene derivatives. uc.pt

In ¹H NMR, the vinylic proton would be a key diagnostic signal. Its chemical shift and coupling constant would confirm the E/Z configuration of the double bond. The aromatic protons would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with chemical shifts significantly downfield due to the strong electron-withdrawing effects of the nitro group. The protons of the ethyl group on the butenyl chain would present as a quartet and a triplet.

In ¹³C NMR, the carbon atoms of the aromatic ring would show distinct signals, with the carbons directly attached to the nitro group and the vinyl group (ipso-carbons) being readily identifiable. The two olefinic carbons would also have characteristic chemical shifts, further confirming the structure of the side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.5 - 8.5 | 120 - 135 |

| Vinylic C-H | 7.0 - 8.0 | 130 - 150 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aliphatic -CH₂- | 2.5 - 3.0 | 20 - 30 |

| Aliphatic -CH₃ | 1.0 - 1.5 | 10 - 15 |

Predicted ranges are based on general values for substituted nitrostyrenes and related functional groups.

Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₀H₁₀N₂O₄), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would confirm its molecular weight of 222.19 g/mol .

The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic nitro compounds, characteristic fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da). youtube.com The presence of the nitrobutenyl side chain would introduce additional fragmentation pathways, such as cleavage of the C-C bond between the benzene ring and the vinyl group, and fragmentation within the butyl moiety itself. These distinct fragmentation patterns allow for unambiguous structural confirmation and can be used to monitor the progress of synthesis reactions by identifying reactants, intermediates, and the final product. uc.pt

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 222 |

| [M-NO₂]⁺ | Loss of a nitro group | 176 |

| [M-C₄H₆NO₂]⁺ | Cleavage of the vinyl side chain | 122 |

| [C₆H₄NO₂]⁺ | Phenylnitro fragment | 122 |

| [C₆H₅]⁺ | Phenyl cation (from loss of NO₂) | 77 |

m/z values are based on the most common isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the conformational characteristics of a molecule. A complete conformational analysis of β-nitrostyrene derivatives has been successfully carried out using Raman spectroscopy in conjunction with computational calculations. uc.pt

For this compound, the vibrational spectra would be dominated by characteristic bands corresponding to its key functional groups. The nitro groups (NO₂) produce strong and easily identifiable bands. The asymmetric stretching vibration typically appears in the 1500-1560 cm⁻¹ region, while the symmetric stretching is found between 1300-1370 cm⁻¹. The presence of both an aromatic ring and a C=C double bond will give rise to characteristic stretching vibrations in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic chain appear above 3000 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | -NO₂ | 1500 - 1560 |

| Symmetric Stretch | -NO₂ | 1300 - 1370 |

| Stretch | C=C (Alkene) | 1620 - 1680 |

| Stretch | C=C (Aromatic) | 1450 - 1600 |

| Stretch | C-H (Aromatic) | 3000 - 3100 |

| Stretch | C-H (Aliphatic) | 2850 - 3000 |

Frequency ranges are based on established data for aromatic nitro compounds and substituted alkenes. niscpr.res.innist.gov

Future Research Trajectories and Unexplored Avenues for 1 Nitro 4 2 Nitrobut 1 En 1 Yl Benzene Chemistry

Design and Synthesis of Novel Catalytic Systems for Unprecedented Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene. Future research will likely focus on asymmetric catalysis to control the stereochemistry of its reactions, leading to the synthesis of chiral molecules with potential biological activity.

Key Research Areas:

Chiral N-Heterocyclic Carbenes (NHCs): The use of novel chiral NHCs as organocatalysts presents a promising avenue for asymmetric transformations. nih.gov Research could focus on designing NHCs that can effectively control the stereoselectivity of reactions such as the Stetter reaction or homoenolate additions involving this compound. nih.gov

Bifunctional Catalysts: The design of catalysts possessing both a Brønsted acid and a Lewis base moiety, or a hydrogen-bond donor and an amine, could enable highly efficient and stereoselective conjugate additions to the nitroalkene. mdpi.com

Metal-Based Catalysts: Exploration of chiral metal complexes, for instance, those based on nickel, zinc, or copper, could lead to novel catalytic asymmetric Michael additions and other transformations. chemrxiv.orgnih.govacs.org Investigating the role of ligands in tuning the reactivity and selectivity of these metal catalysts will be crucial.

Biocatalysis: The use of enzymes to catalyze reactions of nitroalkenes is an emerging area of green chemistry. Future work could involve screening for and engineering enzymes that can perform stereoselective reductions or other transformations on this compound. rsc.org

Illustrative Table of Potential Catalytic Systems:

| Catalyst Type | Potential Reaction | Key Advantages |

| Chiral N-Heterocyclic Carbenes | Asymmetric Stetter Reaction | High stereocontrol, organocatalytic |

| Bifunctional Thiourea-Amines | Enantioselective Michael Addition | Mild reaction conditions, high enantioselectivity |

| Chiral Nickel(II) Complexes | Asymmetric Conjugate Addition | High yields and enantioselectivities |

| Engineered Enzymes | Stereoselective Bioreduction | Green and sustainable, high selectivity |

Investigation of Photochemical and Electrochemical Pathways for Derivatization

Moving beyond traditional thermal reactions, the exploration of photochemical and electrochemical methods offers new possibilities for the derivatization of this compound. These energy input methods can lead to unique reactivity and the formation of products that are not accessible through conventional means.

Key Research Areas:

Photochemical Cycloadditions: The conjugated system of this compound makes it a candidate for photochemical [2+2] cycloaddition reactions with other alkenes, leading to the formation of cyclobutane (B1203170) derivatives. kent.ac.uk The stereochemical outcomes of these reactions under photochemical conditions are governed by different selection rules than their thermal counterparts. pressbooks.publibretexts.org

Electro-organic Synthesis: Electrochemical methods can be employed for the reduction of the nitro group or the double bond in a controlled manner. This could provide a green alternative to traditional reducing agents. The combination of electrochemistry and photoredox catalysis in a single system is an emerging area that could enable novel transformations. cardiff.ac.uk

Photoinduced Electron Transfer (PET): Investigating PET reactions involving this compound could lead to novel C-C bond-forming reactions and other functionalizations.

Table of Potential Photochemical and Electrochemical Reactions:

| Reaction Type | Energy Source | Potential Product |

| [2+2] Cycloaddition | UV Light | Substituted cyclobutanes |

| Selective Reduction | Electric Current | Nitroalkanes or amino derivatives |

| Photo-redox Catalyzed C-H Functionalization | Visible Light & Electricity | Arylated or alkylated derivatives |

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for Nitroalkene Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. thecalculatedchemist.com For this compound, these computational tools can accelerate the discovery of new reactions and optimize existing ones.

Key Research Areas:

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products and yields of reactions involving this compound under various conditions. rjptonline.orgresearchgate.net

Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.org

De Novo Design of Catalysts: Machine learning can assist in the design of new catalysts with enhanced activity and selectivity for specific transformations of this compound.

Illustrative Data for Machine Learning Model Training:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| This compound | Diethyl malonate | Proline | Toluene (B28343) | 25 | 85 |

| This compound | Indole (B1671886) | Cu(OAc)2 | Acetonitrile | 60 | 92 |

| This compound | Anthracene | - | Dichloromethane | -78 (UV) | 75 |

This is a representative table for illustrative purposes.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry are increasingly important in modern organic synthesis. cas.org Future research on this compound will undoubtedly focus on developing more environmentally friendly synthetic methods.

Key Research Areas:

Solvent-Free Reactions: Investigating solid-state or mechanochemical reactions can significantly reduce solvent waste. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids.

Catalyst Recycling: Developing heterogeneous catalysts or catalytic systems that can be easily recovered and reused. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, such as cascade or multicomponent reactions. researchgate.net

Expanding the Substrate Scope and Architectural Complexity of Products Derived from this compound

A key goal of synthetic chemistry is the creation of complex molecules with novel properties. This compound serves as a valuable building block for this purpose.

Key Research Areas:

Domino and Cascade Reactions: Designing one-pot multi-step reactions initiated by a transformation of the nitroalkene to rapidly build molecular complexity. pageplace.de

Synthesis of Heterocycles: Utilizing the reactivity of the nitroalkene to construct a wide range of nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. organic-chemistry.org

Introduction of Quaternary Stereocenters: Developing asymmetric methods to create all-carbon quaternary stereocenters, a challenging yet important feature in many complex molecules. mdpi.com

Late-Stage Functionalization: Exploring the use of this compound as a platform for the late-stage introduction of functional groups into more complex molecular scaffolds.

The future of research into this compound is bright, with numerous avenues for exploration that promise to yield not only a deeper understanding of its fundamental chemistry but also novel synthetic methodologies and complex molecular architectures with potential applications in various fields of science.

Q & A

Q. What are the standard synthetic routes for 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Sonogashira coupling) to introduce the nitrobutenyl group to the nitrobenzene core. For example:

- Step 1: React 4-nitrobenzaldehyde with nitrobutene precursors under palladium-catalyzed conditions (e.g., Pd(PPh₃)₄/CuI) .

- Step 2: Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and confirm conjugation via coupling constants .

- IR Spectroscopy: Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C=C stretching (~1620 cm⁻¹) .

- Mass Spectrometry (EI): Confirm molecular ion peaks (e.g., m/z 252 [M⁺]) and fragmentation patterns .

- X-ray Diffraction: Resolve crystal packing and bond angles (e.g., C–N–O angles ~118°) .

Q. How should researchers handle stability and storage challenges for nitro-containing compounds?

Methodological Answer:

- Storage: Use amber vials at 0–6°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .

- Thermal Stability: Conduct DSC analysis to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .

- Handling: Avoid contact with reducing agents (e.g., metal powders) to prevent explosive decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cycloaddition reactions?

Methodological Answer:

- Substituent Analysis: Use Hammett constants (σ) to predict electron-withdrawing effects of nitro groups on reaction rates. For example:

- Electrophilic Sites: Nitro groups increase electrophilicity at the α-carbon of the nitrobutenyl moiety, enhancing Diels-Alder reactivity .

- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to model regioselectivity in [4+2] cycloadditions .

Q. What strategies are used to evaluate its potential in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the nitrobutenyl chain length and test cytotoxicity (e.g., MTT assays on cancer cell lines) .

- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with crystallographic data .

- Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to assess nitro-reductase-mediated degradation .

Q. How can computational methods predict its photochemical behavior?

Methodological Answer:

Q. How do researchers resolve contradictions in reported solubility or melting points?

Methodological Answer:

- Recrystallization Trials: Test solvents (e.g., ethanol vs. acetone) to isolate polymorphs and compare melting points .

- HPLC Purity Analysis: Detect impurities (e.g., nitroso byproducts) that alter physical properties .

- Collaborative Validation: Cross-reference data with repositories like PubChem or NIST Chemistry WebBook .

Q. What role does this compound play in designing photo-responsive materials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.